
1-(Acryloylamino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acryloylamino)cyclopentane-1-carboxylic acid is an organic compound characterized by the presence of both an acryloyl group and a cyclopentane ring This compound is of interest due to its unique structure, which combines the reactivity of the acryloyl group with the stability of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acryloyl group under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanecarboxylic acid, while reduction can produce cyclopentylamine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Acryloylamino)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism by which 1-(Acryloylamino)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopentane ring provides structural stability, allowing the compound to interact with specific receptors and pathways .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has applications in plant biology.
Cyclopentanecarboxylic acid: A simpler analog used in organic synthesis and as a precursor for more complex molecules.
Uniqueness: 1-(Acryloylamino)cyclopentane-1-carboxylic acid is unique due to the presence of both an acryloyl group and a cyclopentane ring. This combination imparts distinct reactivity and stability, making it valuable for various applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
111818-55-4 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
1-(prop-2-enoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-7(11)10-9(8(12)13)5-3-4-6-9/h2H,1,3-6H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
NUZAAZCHRZPUSI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1(CCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
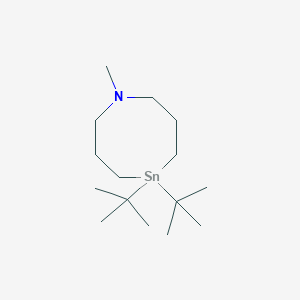
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
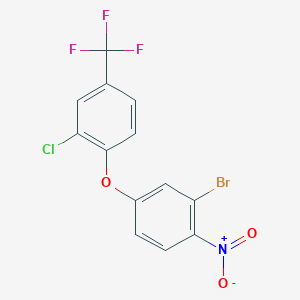
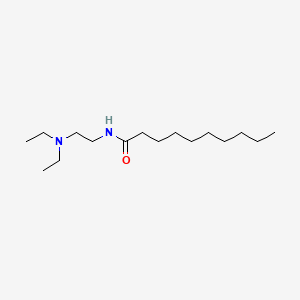
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
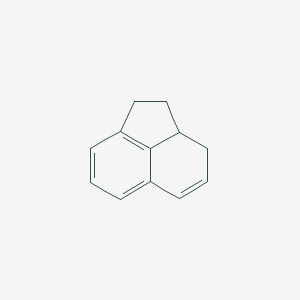
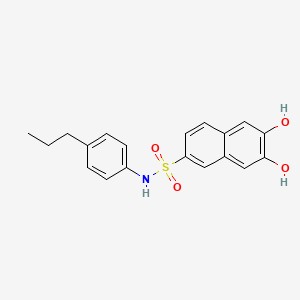

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)



